N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide

Description

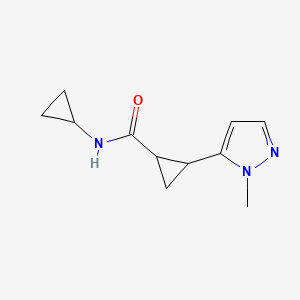

This compound features a cyclopropane core substituted at position 2 with a 1-methylpyrazole group and at position 1 with a cyclopropyl carboxamide moiety.

Properties

IUPAC Name |

N-cyclopropyl-2-(2-methylpyrazol-3-yl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-14-10(4-5-12-14)8-6-9(8)11(15)13-7-2-3-7/h4-5,7-9H,2-3,6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFJFVVYOIUNAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CC2C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide typically involves the formation of the cyclopropane ring followed by the introduction of the pyrazole moiety. One common method is the cyclopropanation of an appropriate alkene using a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent. The pyrazole ring can be introduced through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and the use of automated synthesis equipment for the pyrazole formation.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Industry: Utilized in the development of new materials with unique mechanical or chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropane ring may contribute to the compound’s stability and ability to interact with hydrophobic regions of proteins .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations :

- N-Substituent Impact : Cyclopropyl (F18) vs. cyclobutyl (F19) substituents show that larger N-substituents (e.g., cyclobutyl) correlate with higher melting points (188.3–189.8°C vs. 158.1–160.0°C), likely due to increased van der Waals interactions .

- Cyclopropane Substituent : Pyrazole derivatives (e.g., 3a, 3d) exhibit lower melting points (133–183°C) compared to 4-methoxyphenyl analogs (F18: 158–160°C), suggesting heteroaromatic groups reduce crystal lattice stability .

Spectroscopic Comparisons

- Cyclopropane Protons : In F18 and F19, cyclopropane protons resonate at δ 1.15–1.40, consistent with strain-induced deshielding. The target compound’s cyclopropane signals are expected in this range .

- Pyrazole Methyl Groups : Methyl groups on pyrazole (e.g., 3a, 3d) appear at δ ~2.66, similar to the target’s 1-methylpyrazole substituent .

- Aromatic Signals: Fluorine-substituted analogs (3d) show downfield shifts (δ 7.21–7.51) compared to non-halogenated derivatives (3a: δ 7.43–8.12), reflecting electronic effects .

Electronic and Bioactivity Considerations

- The target’s pyrazole may similarly influence reactivity .

Biological Activity

N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.

The synthesis of this compound typically involves the formation of the cyclopropane ring followed by the introduction of the pyrazole moiety. Common methods include:

- Cyclopropanation : Using agents like diazomethane or Simmons-Smith reagents.

- Condensation reactions : Involving hydrazine and 1,3-dicarbonyl compounds to form the pyrazole ring.

Antimicrobial and Anticancer Properties

Recent studies indicate that compounds within the cyclopropyl carboxamide class exhibit significant antimicrobial and anticancer activities. For instance, cyclopropyl carboxamides have been shown to be potent inhibitors against Plasmodium falciparum, demonstrating efficacy against both drug-sensitive and resistant strains. The IC50 values for these compounds range from 76 to 164 nM, indicating their potential as antimalarial agents .

In vitro studies have also suggested that these compounds may possess cytotoxic effects against certain cancer cell lines, although specific data on this compound is still limited. The mechanism may involve the inhibition of specific enzymes or receptors related to tumor growth .

The proposed mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. The pyrazole moiety is believed to play a crucial role in these interactions, potentially leading to inhibition of their activity. Additionally, the cyclopropane ring contributes to the compound's stability and ability to interact with hydrophobic regions of proteins.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide | Similar cyclopropane structure | Moderate anticancer activity |

| N-cyclopropyl-2-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxamide | Similar cyclopropane structure | Antimicrobial effects observed |

The unique positioning of the pyrazole ring in this compound may influence its reactivity and interaction with biological targets compared to its analogs.

Case Studies

Several studies have explored the biological activity of cyclopropyl carboxamides:

- Inhibition Studies : A study demonstrated that GSK1057714, a compound related to cyclopropyl carboxamides, effectively inhibited P. falciparum in vitro with IC50 values significantly lower than traditional antimalarials like chloroquine .

- Cytotoxicity Assessments : In vitro cytotoxicity assays indicated that cyclopropyl carboxamides did not exhibit significant toxicity against human hepatoma cells at concentrations effective against P. falciparum, suggesting a selective action against parasitic cells .

- In Vivo Efficacy : In animal models, both GSK1057714 and its derivatives demonstrated significant reductions in parasitemia when administered orally, indicating promising therapeutic potential for treating malaria .

Q & A

Q. What are the optimal synthetic routes for N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide, and how can reaction conditions be controlled to minimize side-product formation?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclopropanation, amide coupling, and pyrazole functionalization. For example:

Cyclopropane Formation : Use transition-metal-catalyzed [2+1] cycloaddition under inert atmospheres to stabilize reactive intermediates .

Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF) at 0–5°C to prevent racemization .

Pyrazole Integration : Utilize Suzuki-Miyaura cross-coupling for regioselective attachment of the 1-methylpyrazole moiety, with Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/H₂O .

- Key Parameters :

| Step | Temperature (°C) | Catalyst/Solvent | Yield Optimization |

|---|---|---|---|

| 1 | -10 to 0 | Rh₂(OAc)₄, CH₂Cl₂ | Slow addition of diazo compounds |

| 2 | 0–5 | EDC/HOBt, DMF | pH 7–8, 12h stirring |

| 3 | 60–80 | Pd(PPh₃)₄, THF/H₂O | Excess boronic acid (1.2 eq) |

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane ring geometry and pyrazole substitution patterns. For example, cyclopropane protons appear as distinct multiplets (δ 1.2–2.1 ppm), while pyrazole C-5 protons resonate as singlets (δ 7.3–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula (e.g., [M+H]⁺ at m/z 260.1294 for C₁₃H₁₆N₃O₂⁺) .

- HPLC Purity Analysis : Use reverse-phase C18 columns (ACN/H₂O gradient) to detect impurities (<0.5%) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Stability Studies :

| Condition | Degradation (%) | Recommended Storage |

|---|---|---|

| pH 2 (37°C) | 15% in 24h | Lyophilized, -20°C |

| pH 7 (25°C) | <5% in 7 days | Dry N₂ atmosphere |

| pH 10 (37°C) | 30% in 24h | Avoid basic buffers |

- Mechanism : Cyclopropane rings are prone to ring-opening under acidic/basic conditions, while the amide bond hydrolyzes at extremes .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between this compound and structurally similar analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., replacing cyclopropyl with cyclohexyl reduces ATP-binding affinity by 40%) .

- Case Study :

| Analog (R-group) | Target Binding IC₅₀ (nM) | Notes |

|---|---|---|

| Cyclopropyl | 12 ± 1.5 | Optimal steric fit |

| Cyclohexyl | 48 ± 3.2 | Reduced potency |

| Phenyl | >100 | Poor solubility |

Q. How can enantiomeric separation be achieved given the compound’s stereochemical complexity?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IG-3 columns with hexane/ethanol (90:10) to resolve enantiomers (α = 1.32) .

- Crystallization : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to isolate diastereomers .

Q. What computational methods are suitable for modeling interactions between this compound and ATP-binding cassette transporters?

- Methodological Answer :

- Molecular Docking : AutoDock Vina predicts binding poses in ABC transporter pockets (e.g., docking score = -9.2 kcal/mol) .

- MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds between the carboxamide and transporter residues (e.g., Gly314, Lys422) .

Q. How to design a QSAR model for predicting the impact of substituent variations on target binding affinity?

- Methodological Answer :

- Descriptor Selection : Use Hammett σ values for electronic effects and Craig plots for steric parameters .

- Model Validation :

| Model | R² (Training) | RMSE (Test) |

|---|---|---|

| MLR | 0.89 | 0.32 |

| PLS | 0.91 | 0.28 |

- Case Application : Fluorine substitution at the pyrazole C-3 position increases logP by 0.5, enhancing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.